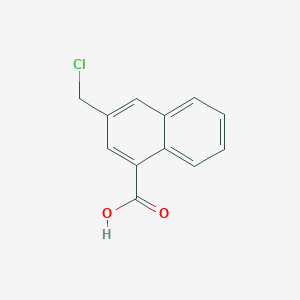
2-(Chloromethyl)naphthalene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)naphthalene-4-carboxylic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-4-carboxylic acid typically involves the chloromethylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)naphthalene is then oxidized to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2-(Methyl)naphthalene-4-carboxylic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: 2-(Carboxymethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Methyl)naphthalene-4-carboxylic acid.
Substitution: 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.
Scientific Research Applications
2-(Chloromethyl)naphthalene-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)naphthalene-4-carboxylic acid involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to create a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl)naphthalene-4-carboxylic acid
- 2-(Hydroxymethyl)naphthalene-4-carboxylic acid
- 2-(Bromomethyl)naphthalene-4-carboxylic acid
Uniqueness
2-(Chloromethyl)naphthalene-4-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(chloromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9ClO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
JMAMLCKMECKCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




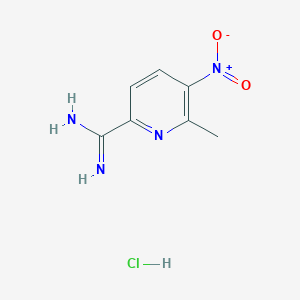



![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
![3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B11885218.png)
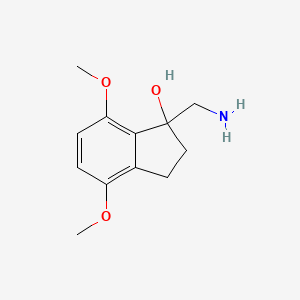
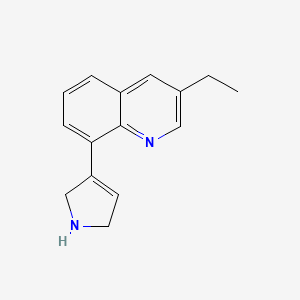
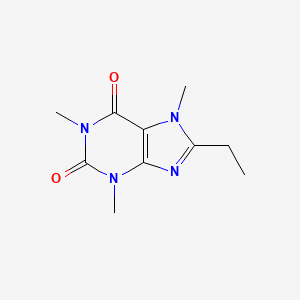


![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
